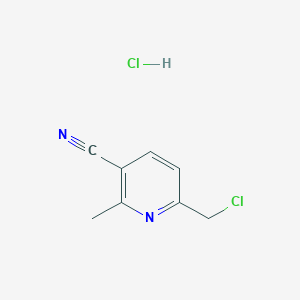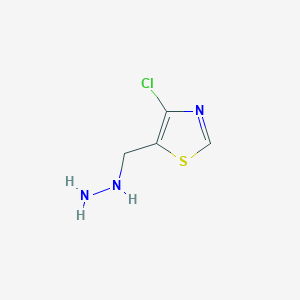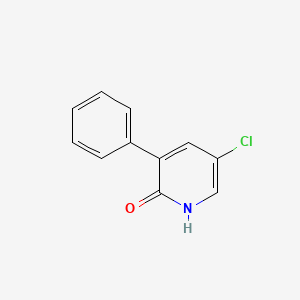
2-Bromo-3-(difluoromethyl)-4-fluoro-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(difluoromethyl)-4-fluoro-1-nitrobenzene is an organic compound with the molecular formula C7H3BrF2NO2. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical and chemical properties, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(difluoromethyl)-4-fluoro-1-nitrobenzene can be achieved through several synthetic routes. One common method involves the bromination of 3-(difluoromethyl)-4-fluoronitrobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(difluoromethyl)-4-fluoro-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Oxidation: Oxidized products, although less common, may include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-3-(difluoromethyl)-4-fluoro-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(difluoromethyl)-4-fluoro-1-nitrobenzene depends on its specific application and the target molecule or pathway. In general, the presence of electron-withdrawing groups like fluorine and nitro can influence the compound’s reactivity and interaction with biological targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
- 2-Bromo-3,3,3-trifluoropropene
- 2-Bromo-4-fluorobenzoic acid
Uniqueness
2-Bromo-3-(difluoromethyl)-4-fluoro-1-nitrobenzene is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This specific arrangement imparts distinct reactivity and properties compared to other similar compounds. The presence of multiple electron-withdrawing groups can enhance the compound’s stability and influence its interactions in chemical and biological systems.
Properties
Molecular Formula |
C7H3BrF3NO2 |
|---|---|
Molecular Weight |
270.00 g/mol |
IUPAC Name |
3-bromo-2-(difluoromethyl)-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H3BrF3NO2/c8-6-4(12(13)14)2-1-3(9)5(6)7(10)11/h1-2,7H |
InChI Key |
FEPUNFQMSVGZSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,1,3-Benzothiadiazole, 4,7-dibromo-5,6-bis[(2-butyloctyl)oxy]-](/img/structure/B12957904.png)



![4-Thiazolidinone, 5-[(5-bromo-4-hexyl-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12957933.png)


